molecular formula C12H15NO3 B137825 Methyl 3-Morpholinobenzoate CAS No. 145127-37-3

Methyl 3-Morpholinobenzoate

Cat. No. B137825
M. Wt: 221.25 g/mol
InChI Key: UZHOTUXOPYLESN-UHFFFAOYSA-N
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Description

Methyl 3-Morpholinobenzoate is a chemical compound with the empirical formula C12H15NO3 . It is used in the synthesis of bicyclic triaminophosphine ligand . The molecular weight of this compound is 221.25 .


Molecular Structure Analysis

The molecular structure of Methyl 3-Morpholinobenzoate consists of a morpholine ring attached to a benzoate group . The InChI key for this compound is UZHOTUXOPYLESN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 3-Morpholinobenzoate is a solid substance . It has a melting point of 42-46 °C . The SMILES string for this compound is COC(=O)c1cccc(c1)N2CCOCC2 .

Scientific Research Applications

Synthesis Approaches

  • Methyl 3-Morpholinobenzoate derivatives are synthesized through various approaches to serve as pivotal components in producing potent antimicrobials. For instance, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, useful for synthesizing compounds like arecoline derivatives, is created through a nine-step process involving bromination and cyclization (Kumar, Sadashiva, & Rangappa, 2007).
  • A morpholine substituted methyl 3-hydroxy-2-naphthoate demonstrates intense fluorescence and is used for transition metal ion detection, indicating its utility in digital writing and encoding applications (Sahoo, Kumar, Kumar, & Kumar, 2019).

Optical and Fluorescence Properties

  • The optical properties of certain methyl 3-Morpholinobenzoate derivatives are notable, especially in the case of the highly fluorescent morpholine-derivative used for detecting copper(II) and nickel(II) ions. The fluorescence turn-off response of this derivative in the presence of Cu2+ and Ni2+ ions showcases its potential in selective sensing applications (Sahoo, Kumar, Kumar, & Kumar, 2019).

Therapeutic Applications and Biological Interactions

Antidepressive Properties

  • Some methyl 3-Morpholinobenzoate compounds, such as 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, show promising antidepressant activities in preclinical tests. This indicates potential therapeutic applications in mental health treatment (Yuan, 2012).

Biochemical Reactivity and Structural Analysis

  • Certain morpholine derivatives exhibit significant biochemical reactivity, as seen in their interactions with π-nucleophiles. This reactivity provides insights into their potential utility in various biochemical and pharmacological applications (Follet, Berionni, Mayer, & Mayr, 2015).

Peroxynitrite Scavenging and Anti-inflammatory Properties

  • Methyl gallate, derived from the root bark of Paeonia suffruticosa and containing a morpholine derivative, shows peroxynitrite scavenging activity and anti-inflammatory properties. This indicates its potential application in treating inflammatory diseases and oxidative stress-related conditions (Park, Jung, Park, Yokozawa, & Jeong, 2019).

Safety And Hazards

In case of exposure, move the victim into fresh air and give artificial respiration if needed. If the compound comes into contact with skin, wash off with soap and plenty of water. If it comes into contact with eyes, rinse with pure water for at least 15 minutes. If swallowed, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .

properties

IUPAC Name

methyl 3-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHOTUXOPYLESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932499
Record name Methyl 3-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Morpholinobenzoate

CAS RN

145127-37-3
Record name Methyl 3-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Shu, YF Ren, XY Chen, HW Du - 2023 - chemrxiv.org
Construction of aromatic compounds from non-aromatic compounds with skeletal edit are appealing yet challenging in organic chemistry. Herein, we report an approach for the …
Number of citations: 0 chemrxiv.org

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